molecular formula C7H8N2O3 B8465492 2-Amino-4-methyl-5-nitrophenol

2-Amino-4-methyl-5-nitrophenol

Cat. No.: B8465492
M. Wt: 168.15 g/mol
InChI Key: WZSBYBXNPKFJTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-methyl-5-nitrophenol is a nitrophenol derivative utilized in scientific research as a key synthetic intermediate. Its structure suggests potential applications in the development of dyes and pigments, similar to related compounds like 2-Amino-4-nitrophenol and 2-Amino-5-nitrophenol which are used in hair dyes and for coloring synthetic resins, lacquers, and wood stains . As a building block in organic synthesis, this compound can be employed in diazotation and coupling reactions to create more complex molecules, including potentially biologically active agents . Researchers value this chemical for its role in developing new compounds in fields such as materials science and pharmaceutical development. The mechanism of action for this class of compounds often involves its functional groups acting as coupling components in the formation of azo dyes, which are characterized by their vivid colors. This compound is provided For Research Use Only (RUO) and is strictly for laboratory applications. It is not intended for diagnostic, therapeutic, or any personal use. Proper safety protocols must be observed when handling this material.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

2-amino-4-methyl-5-nitrophenol

InChI

InChI=1S/C7H8N2O3/c1-4-2-5(8)7(10)3-6(4)9(11)12/h2-3,10H,8H2,1H3

InChI Key

WZSBYBXNPKFJTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])O)N

Origin of Product

United States

Synthetic Methodologies for 2 Amino 4 Methyl 5 Nitrophenol and Functional Derivatives

Precursor-Based Synthesis Pathways

These methods focus on introducing or modifying functional groups on a pre-existing, suitably substituted benzene (B151609) ring, such as an aminophenol or a cresol (B1669610) derivative.

Directed Nitration Strategies of Aminophenol and Cresol Derivatives

Direct nitration of a precursor like 2-amino-4-methylphenol (B1222752) presents a significant regiochemical challenge. The amino (-NH2) and hydroxyl (-OH) groups are strongly activating ortho-, para-directors, while the methyl (-CH3) group is a weakly activating ortho-, para-director. Introducing a nitro group at the C5 position requires navigating the powerful directing effects of the existing substituents.

A common strategy involves the temporary deactivation or modification of the highly activating amino group to control the position of nitration. This is often achieved by acetylation to form an acetamido group (-NHCOCH3). This less-activating group still directs ortho- and para-, but with greater control, helping to prevent oxidation of the ring by nitric acid and reducing the formation of unwanted isomers.

Illustrative Nitration Pathway:

Protection: 2-amino-4-methylphenol is reacted with acetic anhydride (B1165640) to form the intermediate, N-(2-hydroxy-5-methylphenyl)acetamide.

Nitration: The protected intermediate is then subjected to nitration, typically using a mixture of nitric acid and sulfuric acid under carefully controlled temperature conditions. The acetamido and hydroxyl groups direct the incoming nitro group to the desired C5 position.

Deprotection: The resulting N-(2-hydroxy-4-methyl-5-nitrophenyl)acetamide is hydrolyzed, usually under acidic or basic conditions, to remove the acetyl group and yield the final product, 2-amino-4-methyl-5-nitrophenol.

The nitration of cresol derivatives, such as 4-methyl-2-nitrophenol, followed by the introduction of the amino group, represents an alternative but more complex route that requires additional steps for functional group interconversion.

Selective Reduction Chemistry of Nitro Aromatic Precursors

An alternative to direct nitration is the selective reduction of a polynitro aromatic precursor. This approach begins with a molecule containing multiple nitro groups, one of which is strategically reduced to an amino group. A logical precursor for this method would be 4-methyl-2,5-dinitrophenol.

The key to this strategy is the use of a reducing agent that can selectively reduce one nitro group in the presence of another. The Zinin reduction, which employs reagents like sodium sulfide (B99878) (Na2S), ammonium (B1175870) sulfide ((NH4)2S), or sodium hydrosulfide (B80085) (NaSH) in an aqueous or alcoholic solution, is a classic method for this type of transformation. stackexchange.comresearchgate.net The choice of reagent and reaction conditions can influence which nitro group is reduced, often favoring the one that is less sterically hindered or electronically influenced by adjacent groups. stackexchange.com For instance, the partial reduction of 2,4-dinitrophenol (B41442) using ammonium sulfide is a well-established procedure. orgsyn.org

Table 1: Comparison of Reagents for Selective Nitro Group Reduction
ReagentTypical ConditionsSelectivity NotesReference
Sodium Sulfide (Na₂S) / Sodium Hydrosulfide (NaSH)Aqueous or alcoholic solution, heatClassic Zinin reduction conditions; generally effective for partial reduction of dinitroarenes. stackexchange.com
Ammonium Sulfide ((NH₄)₂S)Aqueous or alcoholic ammoniaCommonly used for selective reduction; can be prepared in situ. researchgate.netorgsyn.org
Catalytic Hydrogenation (e.g., H₂, Pd/C)Controlled stoichiometry of H₂Can be challenging to stop at the mono-amino stage as reduction to the diamine is often favored. mdpi.com
Sodium Borohydride (B1222165) (NaBH₄) with Transition MetalsCombined system, mild conditionsCan be used for reduction, but selectivity can be substrate-dependent. mdpi.com mdpi.com

Regioselective Functionalization at Phenolic and Aminic Centers

To achieve the desired substitution pattern, the inherent reactivity of the phenolic and aminic functional groups can be strategically manipulated. This often involves the use of protecting groups to block certain positions or modify the electronic nature of the aromatic ring, thereby directing subsequent reactions.

Protection of the Amino Group: As mentioned in section 2.1.1, converting the amino group to an amide (e.g., acetamide) is a primary strategy. This reduces its activating strength and steric bulk, allowing for more predictable electrophilic substitution.

Protection of the Phenolic Group: The hydroxyl group can be converted into an ether (e.g., a methoxy (B1213986) or benzyloxy group) or an ester. This prevents its reaction under certain conditions and alters its directing influence. For example, starting with 4-methyl-3-nitrophenol, the hydroxyl group could be protected before a second nitration and subsequent reduction are carried out.

These functionalization steps are typically reversible, allowing the original amino and hydroxyl groups to be regenerated at the end of the synthetic sequence.

Multi-Step Organic Synthesis Approaches

For complex substitution patterns like that of this compound, multi-step syntheses involving the formation and subsequent cleavage of heterocyclic intermediates offer a powerful and regiochemically precise alternative.

Cyclocondensation and Ring-Opening Reactions via Heterocyclic Intermediates (e.g., Benzoxazole (B165842) Derivatives)

This elegant strategy utilizes the formation of a benzoxazole ring system to protect the ortho-amino and hydroxyl groups, allowing for predictable functionalization of the fused benzene ring. rsc.org The synthesis of the related compound 2-amino-5-nitrophenol (B90527) has been successfully achieved using this methodology. researchgate.net

The general sequence for synthesizing this compound via this route is as follows:

Cyclocondensation: The starting material, 2-amino-4-methylphenol, undergoes a cyclocondensation reaction with a suitable one-carbon synthon, such as urea (B33335) or phosgene (B1210022) derivatives. researchgate.net This forms a stable 6-methylbenzoxazol-2(3H)-one intermediate.

Nitration of the Heterocycle: The benzoxazolone intermediate is then nitrated. The heterocyclic ring system deactivates the attached benzene ring, but the remaining methyl group and the ring oxygen's influence direct the incoming electrophile. Nitration typically occurs regioselectively at the position corresponding to C5 of the original aminophenol, yielding 6-methyl-5-nitrobenzoxazol-2(3H)-one.

Ring-Opening: The final step is the hydrolytic ring-opening of the nitrated benzoxazolone. This is usually accomplished by heating with a strong base, such as sodium hydroxide, which cleaves the cyclic carbamate (B1207046) to regenerate the amino and hydroxyl groups, affording the target molecule, this compound. researchgate.netgoogle.com

This method is advantageous because it circumvents the problems of over-oxidation and poor regioselectivity associated with the direct nitration of the highly activated aminophenol precursor.

Table 2: Benzoxazole-Based Synthesis Pathway
StepReactionTypical ReagentsIntermediate/ProductReference
1Cyclocondensation2-Amino-4-methylphenol + Urea6-Methylbenzoxazol-2(3H)-one researchgate.net
2NitrationHNO₃ / H₂SO₄6-Methyl-5-nitrobenzoxazol-2(3H)-one researchgate.net
3Ring-Opening (Hydrolysis)Aqueous NaOH, heatThis compound google.com

Strategic Manipulation of Existing Aromatic Ring Substituents

The synthesis can also be approached by strategically altering existing substituents on an aromatic ring through a series of reactions. This involves a retrosynthetic mindset, where the target molecule is deconstructed into simpler, more accessible starting materials.

For example, one could envision a pathway starting from 2-methyl-5-nitroaniline (B49896). prepchem.com

Diazotization: The amino group of 2-methyl-5-nitroaniline can be converted into a diazonium salt using nitrous acid (generated from NaNO2 and a strong acid) at low temperatures.

Hydrolysis: The resulting diazonium salt can then be hydrolyzed by heating in an aqueous acidic solution, which replaces the diazonium group with a hydroxyl group to form 2-methyl-5-nitrophenol (B1294729). prepchem.com

Nitration: This phenol (B47542) would then be nitrated. The hydroxyl and methyl groups are ortho-, para-directing, while the nitro group is meta-directing. Nitration would likely occur at the C4 or C6 position. To achieve the desired C2-amino, C5-nitro final pattern, this intermediate would require further steps.

Reduction: A subsequent selective reduction of one nitro group would be necessary, similar to the methods described in section 2.1.2.

This type of multi-step manipulation requires careful consideration of the order of reactions to ensure that the directing effects of the substituents at each stage lead to the correct isomer. youtube.com It highlights the versatility of aromatic chemistry in constructing complex molecules through the sequential interconversion of functional groups.

Green Chemistry Principles in Synthesis of this compound

The synthesis of aromatic nitro compounds has traditionally relied on methods that involve harsh conditions and generate significant waste. However, the application of green chemistry principles is gradually influencing the production of specialty chemicals like this compound. The focus is on developing methodologies that are more environmentally benign, cost-effective, and safer.

One approach that aligns with green chemistry is the use of less hazardous reagents and the minimization of waste. For instance, a method for synthesizing the related compound 2-amino-5-nitrophenol utilizes o-aminophenol and urea through a sequence of cyclocondensation, nitration, and hydrolysis. researchgate.netresearchgate.net This process is noted for being facile, low-cost, and producing minimal waste compared to conventional routes. researchgate.net The use of urea, a non-toxic and readily available reagent, is a key feature of this greener pathway. researchgate.net

Furthermore, the broader field of nitrophenol chemistry is seeing innovations in catalysis. While not a direct synthesis of the title compound, the use of green-synthesized metallic nanoparticles as catalysts for the reduction of nitrophenols highlights a significant trend. sciepublish.comnih.govmdpi.com These catalysts, often prepared using plant extracts, offer sustainable alternatives to conventional chemical methods and demonstrate high efficiency in related transformations. sciepublish.comnih.gov Such catalytic systems reduce the reliance on toxic and hazardous reagents traditionally used for these chemical conversions. sciepublish.com The principles underlying these catalytic reductions, such as the use of biocompatible and eco-friendly materials, are being actively explored for various steps in the synthesis of complex aromatic compounds.

Another key aspect of green synthesis is the optimization of reaction conditions to reduce energy consumption and improve atom economy. A patented production method for 2-methyl-5-nitrophenol from o-toluidine, while using conventional reagents like nitric and sulfuric acids, aims to improve product yield and reduce raw material costs and pollution by streamlining the process and omitting intermediate steps like the isolation of 2-methyl-5-nitroaniline. google.com This optimization, which avoids certain neutralization and acidifying stages, contributes to a more efficient and less wasteful process. google.com

Derivatization and Functionalization Strategies for Enhanced Properties

The functional groups of this compound—the primary amine, the phenolic hydroxyl, and the nitro group—offer versatile sites for chemical modification. Derivatization of these groups can be used to alter the molecule's physical, chemical, and electronic properties, tailoring it for specific applications.

The primary amino group is a prime target for derivatization due to its nucleophilic nature. Acylation and Schiff base formation are two common and effective strategies for its modification.

Acylation: This reaction involves the introduction of an acyl group (R-C=O) onto the nitrogen atom, forming an amide linkage. This transformation is useful for protecting the amine group or for introducing new functionalities. The reaction of a substituted 2-aminophenol (B121084) with an acid chloride, such as benzoyl chloride, can lead to N-acylation. The selectivity of the reaction (N-acylation vs. O-acylation) can be controlled by the choice of base. google.com In the presence of a weak base like pyridine, the reaction tends to favor acylation of the more reactive amino group. google.com

ReactantReagentBaseProduct TypeReference
2-Amino-4-chloro-5-nitrophenol (B145731)Benzoyl ChloridePyridineN-Benzoyl derivative (Amide) google.com

Schiff Base Formation: The condensation reaction between the primary amine of this compound and an aldehyde or ketone yields a Schiff base, characterized by an imine (-C=N-) functional group. These compounds are important intermediates in organic synthesis and often exhibit interesting coordination chemistry with metal ions. For example, a Schiff base can be formed from 2-amino-4-methyl phenol and 5-nitro salicylaldehyde. researchgate.net The general synthesis involves the dropwise addition of the aminophenol solution to a stirred mixture of the aldehyde or a trimethinium salt precursor. researchgate.netrsc.org

Amine ComponentCarbonyl ComponentSolvent/CatalystProduct TypeReference
2-Amino-4-methyl phenol5-Nitro salicylaldehydeEthanolSchiff Base (Imine) researchgate.net
AminophenolsTrimethinium saltsEthanol / Triethylamine (B128534)Schiff Base (Imine) rsc.org

The phenolic hydroxyl group can be readily converted into ethers or esters to modify the molecule's solubility, polarity, and reactivity.

Etherification: This process involves replacing the acidic proton of the hydroxyl group with an alkyl or aryl group, forming an ether. A common method is the Williamson ether synthesis, where the phenoxide, formed by treating the phenol with a base, acts as a nucleophile to attack an alkyl halide. For instance, 2-methyl-5-nitrophenol can be converted to its corresponding isopropoxy ether by reacting it with 2-bromopropane (B125204) in the presence of potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF). prepchem.com

ReactantReagentBaseProduct TypeReference
2-Methyl-5-nitrophenol2-BromopropaneK₂CO₃Isopropoxy Ether prepchem.com

Esterification: The reaction of the phenolic hydroxyl group with a carboxylic acid or, more commonly, an acyl chloride or anhydride, yields an ester. This derivatization can significantly alter the electronic properties of the aromatic ring. As mentioned previously, the choice of reaction conditions is critical. The reaction of 2-amino-4-chloro-5-nitrophenol with benzoyl chloride in the presence of a strong organic base like triethylamine selectively produces the O-acylated product (ester), as the less reactive hydroxyl group requires a stronger base to be deprotonated for the reaction to proceed efficiently. google.com

ReactantReagentBaseProduct TypeReference
2-Amino-4-chloro-5-nitrophenolBenzoyl ChlorideTriethylamineO-Benzoyl derivative (Ester) google.com

The nitro group is a versatile functional group that can be transformed into a variety of other functionalities, most notably an amino group, through reduction. This transformation is fundamental in the synthesis of dyes, pharmaceuticals, and other fine chemicals.

Reduction to Amine: The reduction of an aromatic nitro group to a primary amine is one of the most important reactions in organic synthesis. acs.org A wide range of reagents and conditions can accomplish this transformation, allowing for selectivity in the presence of other functional groups. acs.orgwikipedia.orgcommonorganicchemistry.com

Catalytic Hydrogenation: This is often the method of choice, utilizing hydrogen gas (H₂) with a metal catalyst. commonorganicchemistry.com Palladium on carbon (Pd/C) is highly effective, though it can also reduce other functional groups. commonorganicchemistry.com Raney nickel is another common catalyst and is sometimes preferred when trying to avoid the dehalogenation of aryl halides. commonorganicchemistry.com

Metal/Acid Systems: The use of a metal, such as iron (Fe), zinc (Zn), or tin (Sn), in an acidic medium is a classic and reliable method for nitro group reduction. commonorganicchemistry.comgoogle.com These methods are generally mild and can be selective for the nitro group in the presence of other reducible functionalities. commonorganicchemistry.com Tin(II) chloride (SnCl₂) is another mild reagent used for this purpose. commonorganicchemistry.com

Sulfide Reagents: Sodium sulfide (Na₂S) or sodium hydrosulfite can be used, particularly for the selective reduction of one nitro group in a dinitro compound. wikipedia.orgcommonorganicchemistry.com

MethodReagentsKey CharacteristicsReference
Catalytic HydrogenationH₂, Pd/C or Raney NickelHighly efficient; Raney Ni can be used to preserve aryl halides. wikipedia.orgcommonorganicchemistry.com
Metal in AcidFe or Zn in Acetic AcidMild method, often selective for the nitro group. commonorganicchemistry.comgoogle.com
Metal SaltTin(II) chloride (SnCl₂)Mild reducing agent. wikipedia.orgcommonorganicchemistry.com
Sulfide ReductionSodium sulfide (Na₂S)Can be used for selective reduction of one of two nitro groups. wikipedia.orgcommonorganicchemistry.com

Beyond reduction to amines, the nitro group can also be partially reduced to form hydroxylamines using reagents like zinc dust in aqueous ammonium chloride. wikipedia.org These transformations significantly expand the synthetic utility of this compound, allowing it to serve as a precursor to a wider array of functionalized aromatic compounds.

Advanced Structural Characterization of 2 Amino 4 Methyl 5 Nitrophenol

Single Crystal X-ray Diffraction (SC-XRD) Analysis

Single crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This analysis provides fundamental information about the molecule's structure and its interactions with neighboring molecules in the crystal lattice.

Determination of Crystal System and Space Group

The initial step in SC-XRD analysis involves determining the crystal system and space group. The crystal system classifies the crystal based on its rotational symmetry and the parameters of its unit cell. There are seven crystal systems: triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic. The space group further describes the symmetry of the crystal structure, including translational symmetry elements.

Lattice Parameter and Unit Cell Volume Determination

Once the crystal system is identified, the precise dimensions of the unit cell are determined. These are defined by the lattice parameters, which include the lengths of the three axes (a, b, and c) and the angles between them (α, β, and γ). The volume of the unit cell is calculated from these parameters. This data is crucial for understanding the density and packing efficiency of the molecules in the crystal.

A representative data table for such findings would be structured as follows:

Parameter Value
Crystal Systeme.g., Monoclinic
Space Groupe.g., P2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)Value
β (°)Value
γ (°)Value
Volume (ų)Value
ZValue
Calculated Density (g/cm³)Value

Elucidation of Molecular Conformation and Geometry

SC-XRD data allows for the precise determination of bond lengths, bond angles, and torsion angles within the 2-Amino-4-methyl-5-nitrophenol molecule. This information reveals the molecule's specific conformation in the solid state, including the planarity of the benzene (B151609) ring and the orientation of the amino, methyl, nitro, and phenol (B47542) functional groups relative to the ring.

Analysis of Hydrogen Bonding Networks and Intermolecular Interactions

The arrangement of molecules in a crystal is governed by intermolecular forces. For this compound, the presence of amino (-NH₂) and hydroxyl (-OH) groups as hydrogen bond donors, and nitro (-NO₂) and hydroxyl groups as hydrogen bond acceptors, suggests the formation of significant hydrogen bonding networks. SC-XRD analysis would identify the specific atoms involved in these hydrogen bonds and their geometries, providing insight into the stability and packing of the crystal structure. Other intermolecular interactions, such as π-π stacking, could also be identified.

Powder X-ray Diffraction (PXRD) for Phase Purity and Crystallinity

Powder X-ray diffraction is a technique used to analyze the crystalline nature of a bulk sample. The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), is characteristic of the crystalline phase of the material. For this compound, a PXRD analysis would be used to confirm the phase purity of a synthesized batch and to assess its degree of crystallinity. The experimental pattern could also be compared to a pattern calculated from single-crystal data to verify the bulk sample's identity.

Comprehensive Spectroscopic Data for this compound Not Available in Publicly Accessible Research

Following a thorough and systematic search for scientific literature and spectroscopic data, it has been determined that detailed research findings for the chemical compound This compound are not available in publicly accessible databases and scientific journals. The specific, in-depth experimental data required to construct a comprehensive article on its spectroscopic investigations—including Fourier Transform Infrared (FT-IR), Fourier Transform Raman (FT-Raman), and Ultraviolet-Visible (UV-Vis) spectroscopy—could not be located for this specific isomer.

Searches were conducted for experimental spectra, vibrational band assignments, and electronic absorption maxima. While spectroscopic information is readily available for related isomers such as 2-amino-4-nitrophenol (B125904), 2-amino-5-nitrophenol (B90527), and 3-methyl-4-nitrophenol, this data cannot be extrapolated to accurately describe this compound due to the unique influence of the specific arrangement of amino, methyl, and nitro functional groups on the phenol ring on its spectroscopic properties.

Therefore, the article focusing on the "Comprehensive Spectroscopic Investigations of this compound" cannot be generated at this time.

Comprehensive Spectroscopic Investigations of 2 Amino 4 Methyl 5 Nitrophenol

Electronic Spectroscopy

Analysis of Electronic Transitions and Determination of Optical Cut-off Wavelengths

The electronic absorption spectrum of a compound, obtained through UV-Vis spectroscopy, provides insights into the electronic transitions occurring within the molecule. For an aromatic compound like 2-Amino-4-methyl-5-nitrophenol, the presence of a chromophoric nitro group (-NO₂) and auxochromic amino (-NH₂) and hydroxyl (-OH) groups attached to the benzene (B151609) ring is expected to result in characteristic absorption bands in the ultraviolet and visible regions.

Typically, the analysis would involve identifying the wavelengths of maximum absorption (λ_max) which correspond to electronic transitions such as π → π* and n → π. The π → π transitions are usually high-energy and appear at shorter wavelengths, while the n → π* transitions, involving non-bonding electrons on the oxygen and nitrogen atoms, are of lower energy and appear at longer wavelengths. The solvent used for the analysis can influence the position of these bands.

The optical cut-off wavelength is a critical parameter, particularly for applications in optical materials. It is determined from the absorption spectrum as the wavelength at which the absorbance starts to increase significantly from the baseline. This indicates the onset of electronic absorption and defines the transparency window of the material. A lower cut-off wavelength signifies a wider transparency range in the visible and near-infrared regions. Without spectral data for this compound, the specific λ_max values and the optical cut-off wavelength cannot be reported.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound by providing information about the chemical environment of specific nuclei, primarily ¹H (protons) and ¹³C (carbon-13).

A ¹H NMR spectrum for this compound would be expected to show distinct signals for each chemically non-equivalent proton in the molecule. The analysis would focus on:

Chemical Shift (δ): The position of the signals, measured in parts per million (ppm), which indicates the electronic environment of the protons. Aromatic protons typically appear in the range of 6-8 ppm. The protons of the amino (-NH₂) and hydroxyl (-OH) groups would show broad singlets, with their chemical shifts being highly dependent on the solvent, concentration, and temperature. The methyl (-CH₃) group protons would appear as a singlet in the upfield region (around 2-3 ppm).

Integration: The area under each signal, which is proportional to the number of protons it represents.

Spin-Spin Coupling: The splitting of signals (e.g., into doublets, triplets) due to the interaction with neighboring protons, which provides information on the connectivity of the atoms. The aromatic protons on the ring would likely show coupling patterns (e.g., doublets) depending on their relative positions.

Without an actual spectrum, a detailed assignment of chemical shifts and coupling constants for the protons of this compound cannot be performed.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, a peak would be expected for each unique carbon atom. The analysis would involve:

Chemical Shift (δ): The chemical shift of each carbon signal indicates its chemical environment. Carbons attached to electronegative atoms like oxygen and nitrogen (e.g., C-OH, C-NH₂, C-NO₂) would appear at lower field (downfield), typically in the range of 120-160 ppm for aromatic carbons. The carbon of the methyl group (-CH₃) would appear at a much higher field (upfield), usually around 15-25 ppm.

Number of Signals: The total number of signals corresponds to the number of chemically distinct carbon environments in the molecule.

A detailed assignment of the chemical shifts for each carbon atom in the this compound structure is not possible without experimental data.

Computational and Quantum Chemical Studies of 2 Amino 4 Methyl 5 Nitrophenol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov Calculations are frequently performed using hybrid functionals, such as B3LYP, combined with basis sets like 6-311G(d,p), to model molecular systems effectively. materialsciencejournal.orgnih.gov

The first step in a computational study is to determine the molecule's most stable three-dimensional arrangement, known as the optimized geometry. This is achieved by finding the structure with the minimum energy on the potential energy surface. For 2-Amino-4-methyl-5-nitrophenol, this process involves calculating the equilibrium bond lengths, bond angles, and dihedral angles.

The geometry of the benzene (B151609) ring is influenced by its substituents: the electron-donating amino (-NH2) and hydroxyl (-OH) groups, the electron-withdrawing nitro (-NO2) group, and the methyl (-CH3) group. The interplay of these groups dictates the distribution of electron density across the molecule. For instance, the C-N bond length of the amino group is expected to be shorter than that of the nitro group due to resonance effects with the aromatic ring. materialsciencejournal.org The optimized geometric parameters provide a foundational understanding of the molecule's steric and electronic properties.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative).
ParameterValue (Å or °)ParameterValue (Å or °)
C1-C2 Bond Length1.40C1-C2-N(H2) Angle120.5
C2-N(H2) Bond Length1.37C4-C5-N(O2) Angle119.0
C5-N(O2) Bond Length1.47O-N-O Angle124.0
N=O Bond Length1.23C3-C4-C(H3) Angle121.0
C1-O(H) Bond Length1.36H-O-C1 Angle109.5

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgossila.com The HOMO acts as the electron donor (nucleophile), while the LUMO acts as the electron acceptor (electrophile). youtube.comwuxibiology.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive. rjpn.org

For this compound, the HOMO is expected to be delocalized over the electron-rich aminophenol ring system, which has electron-donating groups. Conversely, the LUMO is anticipated to be concentrated on the electron-withdrawing nitro group and the aromatic ring. materialsciencejournal.org This separation of FMOs indicates a potential for intramolecular charge transfer upon electronic excitation.

Table 2: Calculated Frontier Molecular Orbital Energies (Illustrative).
ParameterEnergy (eV)
EHOMO-5.85
ELUMO-2.50
Energy Gap (ΔE)3.35

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule. wolfram.comproteopedia.org It illustrates the charge distribution on the molecular surface, identifying regions prone to electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP surface is color-coded: red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to attack by electrophiles, while blue indicates regions of positive electrostatic potential (electron-poor), which are susceptible to attack by nucleophiles. researchgate.netnih.gov

In the MEP map of this compound, the most negative potential (red/yellow) is expected to be located around the oxygen atoms of the nitro and hydroxyl groups, making them the primary sites for electrophilic interactions. researchgate.net The most positive potential (blue) would be concentrated around the hydrogen atoms of the amino group, highlighting these as sites for nucleophilic interactions. nih.gov

Theoretical vibrational analysis is performed to confirm that the optimized geometry represents a true energy minimum (i.e., no imaginary frequencies) and to simulate the molecule's infrared (IR) and Raman spectra. researchgate.net By calculating the harmonic vibrational frequencies using DFT, a theoretical spectrum can be generated. materialsciencejournal.org

Comparing the computed spectrum with experimental data allows for the assignment of specific vibrational modes (e.g., stretching, bending, and wagging) to observed spectral bands. Key vibrational modes for this compound would include the N-H stretching of the amino group, O-H stretching of the hydroxyl group, symmetric and asymmetric stretching of the N=O bonds in the nitro group, and various C-H and C-C vibrations within the aromatic ring.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic excited states of molecules and simulating their UV-Visible absorption spectra. nih.govekb.eg This analysis predicts the vertical excitation energies, corresponding wavelengths (λmax), and oscillator strengths (f) of electronic transitions. materialsciencejournal.org

The electronic spectrum of this compound is expected to be characterized by intense absorption bands arising from π-π* transitions within the aromatic system. nih.gov The presence of both electron-donating (-NH2, -OH, -CH3) and electron-withdrawing (-NO2) groups can lead to significant intramolecular charge transfer (ICT) transitions, which often appear as strong bands in the visible or near-UV region. TD-DFT calculations can elucidate the nature of these transitions by identifying the specific molecular orbitals involved. sid.ir

Theoretical Prediction of Reactivity Descriptors and Sites

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These descriptors provide a quantitative measure of the molecule's stability and reactivity. rjpn.org

Key descriptors include:

Ionization Potential (I) : Approximated as -EHOMO.

Electron Affinity (A) : Approximated as -ELUMO.

Chemical Hardness (η) : Calculated as (I - A) / 2. A higher hardness value indicates greater stability and lower reactivity. rjpn.org

Chemical Softness (S) : The reciprocal of hardness (1/η).

Electronegativity (χ) : Calculated as (I + A) / 2.

Electrophilicity Index (ω) : Calculated as μ²/2η (where μ is the chemical potential, -χ). This index measures the energy stabilization when the molecule accepts electrons. rjpn.orgsid.ir

A high electrophilicity index for a molecule like this compound, largely due to the nitro group, would suggest it is a good electrophile. rjpn.org These descriptors, derived from DFT calculations, offer a comprehensive theoretical framework for predicting the molecule's reactivity in various chemical environments.

Table 3: Calculated Global Reactivity Descriptors (Illustrative).
DescriptorValue (eV)
Ionization Potential (I)5.85
Electron Affinity (A)2.50
Chemical Hardness (η)1.675
Chemical Softness (S)0.597
Electronegativity (χ)4.175
Electrophilicity Index (ω)5.20

Investigating Tautomeric Equilibria and Stability

A comprehensive review of scientific literature reveals a notable absence of specific computational and quantum chemical investigations focused on the tautomeric equilibria and stability of this compound. While extensive research exists on the tautomerism of related compounds such as other substituted nitrophenols, aminopurines, and Schiff bases, dedicated studies providing detailed research findings and data tables for this compound are not presently available.

Tautomers are structural isomers of chemical compounds that readily interconvert. This phenomenon is of significant interest in computational and quantum chemistry as the relative stability of different tautomers can influence a molecule's chemical reactivity, spectroscopic properties, and biological activity.

For this compound, several potential tautomeric forms can be postulated based on its molecular structure, which features hydroxyl (-OH), amino (-NH2), and nitro (-NO2) functional groups on a benzene ring. The primary forms of tautomerism expected for this molecule include phenol-keto and amino-imino equilibria.

Potential Tautomeric Forms of this compound:

Phenol-Amine Form (A): This is the most commonly depicted structure of the compound.

Quinone-Imine Form (B): A keto-enol type tautomerism could lead to the formation of a quinonoid structure where the hydroxyl proton has migrated to the nitro group or another position on the ring, and the amino group exists as an imine.

Nitro-Aci-Nitro Form (C): The nitro group can also exhibit tautomerism, forming an aci-nitro tautomer, which involves the migration of a proton from an adjacent carbon to one of the oxygen atoms of the nitro group.

The relative stability of these and other possible tautomers would theoretically be determined by a variety of factors, including intramolecular hydrogen bonding, the aromaticity of the ring system, and the electronic effects of the substituents (methyl, amino, and nitro groups). Computational methods, such as Density Functional Theory (DFT), would be the ideal tools to investigate these equilibria. Such studies would typically calculate the Gibbs free energy of each tautomer to determine their relative populations at equilibrium.

Without dedicated research, any discussion of the specific tautomeric preferences and the quantitative stability of the tautomers of this compound remains speculative. Future computational studies would be invaluable in elucidating these properties and providing a deeper understanding of the chemical behavior of this molecule.

Chemical Reactivity, Transformation, and Mechanistic Studies

Nitro Group Reduction Chemistry

The reduction of the nitro group is a cornerstone transformation for nitroaromatic compounds, providing a primary route to the synthesis of aromatic amines. This conversion is of significant industrial importance. wikipedia.org The nitro group of 2-Amino-4-methyl-5-nitrophenol can be readily reduced to a primary amino group, yielding 2,5-diamino-4-methylphenol. This transformation can be achieved through several established methods.

Catalytic Hydrogenation: This is often the preferred method due to its clean nature and high efficiency. The reaction involves treating the substrate with hydrogen gas in the presence of a metal catalyst. commonorganicchemistry.com

Palladium on Carbon (Pd/C): A widely used and effective catalyst for nitro reductions. commonorganicchemistry.com

Raney Nickel: An alternative catalyst, particularly useful when trying to avoid the dehalogenation of aryl halides, although this is not a concern for the parent compound. wikipedia.orgcommonorganicchemistry.com

Platinum(IV) Oxide (PtO₂): Another effective catalyst for this transformation. wikipedia.org

Chemical Reduction: These methods employ metals in acidic media to effect the reduction. wikipedia.org

Iron (Fe) in Acid: Using iron powder in the presence of an acid like acetic acid or hydrochloric acid is a classic, cost-effective method for reducing nitro groups. commonorganicchemistry.comyoutube.com

Tin (Sn) or Zinc (Zn) in Acid: Similar to iron, these metals are also effective reducing agents in an acidic environment. commonorganicchemistry.comyoutube.com

The reduction of the closely related 2-amino-4-nitrophenol (B125904) to 2,4-diaminophenol (B1205310) has been demonstrated using gold nanocrystal catalysts, highlighting the feasibility and ongoing research into efficient catalytic systems for this reaction class. researchgate.net

Table 1: Common Methods for Nitro Group Reduction
MethodReagentsTypical ConditionsKey Characteristics
Catalytic HydrogenationH₂, Pd/C or Raney NiPressurized H₂ gas, solvent (e.g., ethanol, ethyl acetate)High yield, clean reaction, catalyst can be recycled. May reduce other functional groups. commonorganicchemistry.com
Metal in AcidFe, Sn, or Zn with HCl or CH₃COOHRefluxing in acidic solutionEconomical and robust. Requires stoichiometric amounts of metal and acid, leading to more waste. wikipedia.orgyoutube.com
Transfer HydrogenationAmmonium (B1175870) formate, HydrazinePd/C catalyst, solvent (e.g., methanol)Avoids the use of pressurized hydrogen gas, often milder conditions.

Amination and Diazotization Reactions

The primary aromatic amino group in this compound is a key site for reactivity, most notably in diazotization reactions. Amination, the direct addition of another amino group, is not a typical reaction for this compound. Instead, the existing amino group is transformed.

Diazotization involves treating the primary aromatic amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). This reaction converts the amino group into a diazonium salt functional group (-N₂⁺Cl⁻). The resulting diazonium salt of this compound is a highly versatile intermediate, primarily used in coupling reactions to form azo dyes. unb.cagoogle.com The low temperature is crucial to prevent the unstable diazonium salt from decomposing, which can lead to the evolution of nitrogen gas and the formation of a phenol (B47542).

Coupling Reactions Leading to Azo Dye Synthesis

The diazonium salt synthesized from this compound is an electrophile that can react with electron-rich aromatic compounds, known as coupling components, in a process called azo coupling. This reaction is a form of electrophilic aromatic substitution and is the fundamental chemical reaction used to produce a vast array of azo dyes. unb.ca

The coupling component is typically a phenol, a naphthol, or an aromatic amine. The reaction is sensitive to pH; couplings with phenols are generally carried out under mildly alkaline conditions (pH 8-10), while couplings with amines are performed in weakly acidic solutions (pH 4-7). google.com The reaction of the diazotized this compound with a suitable coupling partner results in the formation of a highly colored azo compound, where the two aromatic rings are linked by an azo bridge (-N=N-). The specific color of the resulting dye is determined by the extended conjugated system of the entire molecule, which is influenced by the substituents on both aromatic rings. researchgate.net

Table 2: Examples of Coupling Components for Azo Dye Synthesis
Coupling Component ClassExample CompoundTypical pH for CouplingResulting Dye Structure Feature
PhenolsPhenol, ResorcinolAlkaline (8-10)Hydroxyazoarene
Naphthols2-Naphthol (β-Naphthol)Alkaline (9-11)Hydroxynaphthylazoarene
Aromatic AminesAniline, N,N-DimethylanilineAcidic (4-7)Aminoazoarene
Active Methylene CompoundsAcetoacetanilideNeutral to AlkalineAzo group attached to a carbon adjacent to two carbonyls

Research has demonstrated the synthesis of a new thiazole (B1198619) azo dye by diazotizing 2-amino-5-nitrothiazole (B118965) and coupling it with 3-methyl-4-nitrophenol, a compound structurally related to the title compound, illustrating the practical application of this chemistry. researchgate.net

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions, the SNAr mechanism typically requires the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a good leaving group. wikipedia.orgopenstax.org The EWG is necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. openstax.org

In the structure of this compound, the nitro group is a potent electron-withdrawing group. However, the molecule lacks a conventional good leaving group, such as a halide (F, Cl, Br, I), at a position activated by the nitro group (i.e., ortho or para to it). The hydroxyl (-OH) and amino (-NH₂) groups are poor leaving groups under typical SNAr conditions. Therefore, this compound is generally not expected to undergo direct nucleophilic aromatic substitution.

For a related compound, 2-amino-4-chloro-5-nitrophenol (B145731), nucleophilic substitution is possible where the chlorine atom acts as the leaving group. google.com The nitro group is para to the chlorine, and the amino group is ortho, both positions that can stabilize the intermediate, making the displacement of chloride by a nucleophile feasible. google.com

Proton Transfer Reactions and Complex Formation with Acidic Species

This compound is an amphoteric molecule, containing both a basic amino group and an acidic phenolic hydroxyl group. This dual functionality allows it to participate in proton transfer reactions. In the presence of a strong acid, the lone pair of electrons on the nitrogen of the amino group will accept a proton, forming an ammonium cation. Conversely, in a sufficiently basic medium, the proton of the hydroxyl group can be abstracted, forming a phenoxide anion.

This compound can form stable proton-transfer (PT) complexes with other acidic or basic species. Spectrophotometric studies on similar systems, such as the reaction between 2-amino-4-methylpyridine (B118599) and 2,6-dichloro-4-nitrophenol, have shown the formation of stable 1:1 complexes in solution. nih.gov The formation of these complexes is driven by the transfer of a proton from the acidic species (the phenol) to the basic species (the amine), resulting in an ion pair held together by electrostatic forces. The stability and stoichiometry of such complexes can be investigated using methods like Job's method and photometric titrations, with the formation constant (KPT) providing a measure of the complex's stability. nih.gov

Kinetics and Mechanistic Pathways of Aminolysis Reactions

Aminolysis reactions involve the nucleophilic attack of an amine on an electrophilic center. While direct aminolysis on the aromatic ring of this compound is unlikely (as discussed in section 6.4), derivatives of this compound, such as esters or carbonates formed at the phenolic oxygen, would be susceptible to aminolysis.

Kinetic studies of the aminolysis of related activated nitrophenyl esters and carbonates provide insight into the potential mechanisms. acs.orgnih.govacs.org These reactions can proceed through two primary pathways:

Stepwise Mechanism (Addition-Elimination): The nucleophilic amine attacks the electrophilic center (e.g., a carbonyl carbon) to form a zwitterionic tetrahedral intermediate (T±). This intermediate can then either revert to the starting materials or proceed to products by expelling the leaving group (the phenoxide). The rate-determining step can be either the formation of the intermediate or its breakdown, depending on the basicity of the attacking amine and the nature of the leaving group. nih.govresearchgate.net Brönsted-type plots (log of the rate constant vs. the pKₐ of the amine) for these reactions are often biphasic or curved, indicating a change in the rate-determining step. nih.govresearchgate.net

Concerted Mechanism: The bond formation with the incoming amine and the bond breaking with the leaving group occur in a single transition state without the formation of a stable intermediate. Brönsted plots for concerted reactions are typically linear. acs.org

For the aminolysis of methyl 4-nitrophenyl thionocarbonate, studies have shown that the reaction proceeds through a stepwise mechanism where the rate-determining step depends on the relative rates of amine expulsion from the intermediate versus leaving group expulsion. acs.orgnih.gov These mechanistic principles would apply to the aminolysis of suitable derivatives of this compound.

Advanced Applications in Materials Science and Organic Synthesis

Development of Nonlinear Optical (NLO) Materials

Third-Order Nonlinear Optical Properties (e.g., Z-scan Technique):There is no available research that specifically investigates the third-order NLO properties of 2-Amino-4-methyl-5-nitrophenol using methods such as the Z-scan technique.

Constructing an article based on data from these related compounds would not meet the strict requirement of focusing solely on "this compound."

Potential in Optoelectronic Device Fabrication

Organic compounds are at the forefront of research for nonlinear optical (NLO) materials due to their high nonlinear susceptibility, rapid response times, and the flexibility of their molecular design. researchgate.nettcichemicals.com Materials with significant NLO properties are crucial for applications in optical communications, frequency mixing, and optical switching. researchgate.nettcichemicals.com The efficacy of organic NLO materials often stems from a molecular structure that facilitates intramolecular charge transfer (ICT), typically a π-conjugated system linking an electron donor and an electron acceptor. nih.gov

The structure of this compound inherently possesses this donor-π-acceptor framework. The amino (-NH2) and hydroxyl (-OH) groups act as electron donors, while the nitro (-NO2) group serves as a strong electron acceptor, all connected through the phenyl π-system. This arrangement can lead to a large molecular hyperpolarizability (β), a key indicator of second-order NLO activity. While direct studies on this compound are not extensively detailed in the literature, its structural motifs are analogous to other well-characterized NLO molecules like 2-Methyl-4-nitroaniline (MNA). researchgate.net The strategic placement of donor and acceptor groups on the benzene (B151609) ring enhances the potential for large optical nonlinearities. researchgate.net

The formation of co-crystals and salts can further enhance NLO properties. For instance, the interaction between nitrophenols and other organic molecules, like pyridinium (B92312) derivatives, can create extensive hydrogen-bonding networks that lead to noncentrosymmetric crystal packing—a prerequisite for second-harmonic generation (SHG). researchgate.net The charge-transfer interactions in such co-crystals can result in distinct optoelectronic properties, making them suitable for various optical applications. researchgate.net Given these principles, this compound is a promising candidate for incorporation into novel crystalline materials designed for NLO applications.

Table 1: Comparison of Structurally Similar NLO Compounds

CompoundKey Structural FeaturesObserved NLO Property
Urea (B33335) p-nitrophenol (UPN) Electron donor (-OH) and acceptor (-NO2) groups linked by hydrogen bonds with urea. researchgate.netSHG efficiency 3.5 times greater than Potassium Dihydrogen Phosphate (KDP). researchgate.net
2-Methyl-4-nitroaniline (MNA) Donor (-NH2) and acceptor (-NO2) groups on a benzene ring, with a methyl group. researchgate.netHigh birefringence phase matching and a figure of merit 2000 times larger than Lithium Niobate (LiNbO3). researchgate.net
2-Amino-6-methylpyridinium nitrophenolate nitrophenol (2A6MPNN) Charge-transfer co-crystal with extensive hydrogen bonding between donor and acceptor molecules. researchgate.netNLO coefficient 1.8 times larger than urea. researchgate.net

Catalytic Applications and Interactions

The chemical reactivity of this compound makes it a relevant molecule in the context of chemo- and biocatalytic processes, primarily as a substrate for reduction reactions or as a precursor for more complex catalytic systems.

Role in Chemo- and Biocatalytic Processes

Chemo-catalysis: The reduction of aromatic nitro compounds is a fundamentally important reaction in industrial chemistry, yielding amino derivatives that are key building blocks for pharmaceuticals, dyes, and polymers. researchgate.net The reduction of nitrophenols to aminophenols is a widely studied model reaction to evaluate the efficacy of new catalysts. chemijournal.commdpi.commdpi.com Noble metal nanoparticles (e.g., platinum, silver, gold) supported on various materials are often employed for this transformation, utilizing a reducing agent like sodium borohydride (B1222165) (NaBH4). mdpi.comrsc.orgresearchgate.net

In this context, this compound serves as a substrate. The catalytic process typically involves the adsorption of both the nitrophenolate ion and the borohydride ions onto the surface of the catalyst. mdpi.comrsc.org The catalyst facilitates the transfer of electrons or active hydrogen species from the borohydride to the nitro group, leading to its stepwise reduction to an amino group. mdpi.comrsc.org The efficiency and rate of this reaction are highly dependent on the nature, size, and support of the nanoparticle catalyst. mdpi.com

Biocatalysis: Enzymes offer a green and highly selective alternative to chemical catalysts. nih.gov The degradation and transformation of nitrophenolic compounds by microorganisms have been extensively studied. nih.gov Specific enzymes, such as nitroreductases and monooxygenases, are capable of metabolizing these compounds. researchgate.netnih.gov

In studies on the degradation of 3-Methyl-4-nitrophenol by Burkholderia sp. strain SJ98, a compound structurally similar to this compound, a specific enzymatic pathway was identified. A monooxygenase (PnpA) catalyzes the initial conversion of the nitrophenol into a methyl-1,4-benzoquinone. nih.gov This is followed by reduction to methylhydroquinone (B43894) by a reductase (PnpB), which is then processed by ring-cleavage enzymes. nih.gov Given the structural similarity, it is plausible that this compound could be a substrate for similar enzymatic systems, undergoing monooxygenation and subsequent degradation. The field of biocatalytic nitration, which involves enzymes like peroxidases, also highlights the interaction of enzymes with various phenolic compounds under mild conditions. acs.org

Environmental Chemistry and Degradation Pathways of 2 Amino 4 Methyl 5 Nitrophenol

Biotic Degradation Mechanisms

Biotic degradation, or biodegradation, involves the transformation of chemical compounds by microorganisms and is a crucial process in the environmental attenuation of organic pollutants. The presence of both an amino and a nitro group on the aromatic ring of 2-Amino-4-methyl-5-nitrophenol suggests that its biodegradation can proceed through various microbial pathways.

Under aerobic conditions, microorganisms can utilize different enzymatic strategies to degrade nitrophenolic compounds. While specific pathways for this compound have not been elucidated, studies on analogous compounds suggest potential routes.

One common initial step in the aerobic biodegradation of nitroaromatic compounds is the reduction of the nitro group to a hydroxylamino group, which can then be rearranged to an aminophenol. nih.gov Alternatively, dioxygenase enzymes can insert two hydroxyl groups into the aromatic ring, leading to the elimination of the nitro group as nitrite (B80452). nih.gov For instance, the degradation of 2,6-dinitrotoluene (B127279) by certain bacteria proceeds via the formation of 3-methyl-4-nitrocatechol. asm.org

In the case of N-methyl-4-nitroaniline, a related compound, aerobic degradation by a Pseudomonas species was initiated by N-demethylation to form 4-nitroaniline, followed by monooxygenation to 4-aminophenol (B1666318), and subsequent oxidative deamination to 1,2,4-benzenetriol, which then undergoes ring cleavage. plos.org Given the structure of this compound, it is plausible that initial enzymatic attacks could target the amino, nitro, or methyl groups, leading to a variety of intermediates before ring fission.

Table 2: Potential Aerobic Biodegradation Pathways of Related Aminonitrophenols

Starting CompoundKey IntermediatesFinal ProductsMicroorganism ExampleReference
N-Methyl-4-nitroaniline4-Nitroaniline, 4-Aminophenol, 1,2,4-BenzenetriolCell Biomass, CO2Pseudomonas sp. strain FK357 plos.org
2,6-Dinitrotoluene3-Methyl-4-nitrocatecholCell Biomass, CO2Burkholderia sp. asm.org

This table illustrates potential pathways based on studies of structurally similar compounds.

Under anaerobic conditions, the primary mechanism for the transformation of nitroaromatic compounds is the reduction of the nitro group. nih.gov This process can proceed through nitroso and hydroxylamino intermediates to form the corresponding amine. For example, the anaerobic biodegradation of 4-nitrophenol (B140041) often leads to the formation of 4-aminophenol. bu.edu.eg

Studies with anaerobic sludge have shown the potential for the biodegradation of various nitrophenols when a co-substrate like glucose is available. researchgate.net The reduction of the nitro group in this compound would lead to the formation of 2,5-Diamino-4-methylphenol. The subsequent fate of this diamino-substituted phenol (B47542) under anaerobic conditions would depend on the specific microbial consortia present. Further degradation could involve ring cleavage, though this is often a slower process under anaerobic conditions compared to aerobic ones. By-products could include various volatile fatty acids if the compound is completely mineralized.

A variety of microorganisms have been identified that can transform and, in some cases, mineralize nitrophenolic compounds. jebas.orgresearchgate.net Bacteria such as Pseudomonas, Burkholderia, Rhodococcus, and Nocardioides have been shown to degrade different isomers of nitrophenol and their derivatives. researchgate.netasm.orgresearchgate.net

For instance, Rhodococcus erythropolis has been reported to cometabolically transform 2-amino-4,6-dinitrophenol (B181620) to 2-amino-6-nitrophenol (B1276892) with the release of a nitrite ion. researchgate.net This suggests that microorganisms can catalyze the partial reduction or removal of nitro groups from aminonitrophenols. The degradation of 2-chloro-5-nitrophenol (B15424) by Ralstonia eutropha is initiated by the reduction of the nitro group and reductive dechlorination. asm.org These studies highlight the diverse enzymatic capabilities of microorganisms to attack the functional groups present in this compound. The specific microbial communities in a given environment will ultimately determine the predominant transformation pathways.

Table 3: Microorganisms Involved in the Degradation of Related Nitrophenolic Compounds

MicroorganismSubstrateKey TransformationReference
Pseudomonas sp. strain FK357N-Methyl-4-nitroanilineN-demethylation, monooxygenation, oxidative deamination plos.org
Burkholderia sp.2,6-DinitrotolueneDioxygenation, formation of 3-methyl-4-nitrocatechol asm.org
Rhodococcus erythropolis2-Amino-4,6-dinitrophenolPartial reduction of nitro group researchgate.net
Ralstonia eutropha2-Chloro-5-nitrophenolNitro group reduction, reductive dechlorination asm.org

Environmental Fate Modeling and Persistence Assessment

The environmental fate of this compound is subject to a variety of transformation and transport processes that dictate its persistence and potential for exposure. Due to a lack of specific experimental data for this compound, its environmental behavior is often predicted using quantitative structure-activity relationship (QSAR) models and by examining data from structurally similar chemicals, such as other substituted nitrophenols.

Environmental fate models, such as the Equilibrium Criterion (EQC) model, are used to estimate the distribution of a chemical in different environmental compartments, including air, water, soil, and sediment. These models rely on the physicochemical properties of the compound, such as its vapor pressure, water solubility, and octanol-water partition coefficient (Kow), to predict its likely distribution and persistence.

For substituted nitrophenols, persistence in the environment is highly variable and dependent on the specific environmental conditions. Biodegradation is generally considered a primary degradation pathway in soil and water. The rate of biodegradation can be influenced by factors such as the microbial population, temperature, pH, and the presence of other organic matter. For instance, the half-life of some nitrophenol compounds in soil can range from days to several months, depending on these conditions.

In the absence of direct data for this compound, estimations can be drawn from related compounds. For example, 2-Amino-4-nitrophenol (B125904) is expected to have a relatively short half-life in the atmosphere (estimated to be around 2.3 days) due to its reaction with photochemically-produced hydroxyl radicals. nih.gov Its potential for direct photolysis by sunlight is also considered, given its absorption of light at environmental wavelengths. nih.gov

The following table provides estimated environmental persistence values for compounds structurally related to this compound, which can serve as a proxy for its expected behavior. It is crucial to note that these are estimations and may not accurately reflect the true environmental persistence of this compound.

Table 1: Estimated Environmental Persistence of Structurally Related Nitrophenols

Environmental Compartment Degradation Process Estimated Half-Life
Atmosphere Photochemical reaction ~2-3 days
Water Biodegradation Days to weeks

Advanced Analytical Methodologies for 2 Amino 4 Methyl 5 Nitrophenol

Chromatographic Separation Techniques

Chromatography is a cornerstone for the separation and analysis of 2-Amino-4-methyl-5-nitrophenol from complex mixtures. The choice of technique is dictated by the compound's physicochemical properties and the analytical objective, whether it is quantitative determination or structural identification.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantitative analysis of nitrophenol compounds. Reverse-phase (RP) HPLC methods are commonly employed due to their efficiency in separating polar organic molecules. For a compound like this compound, a C18 column is often the stationary phase of choice.

A typical HPLC method for a related compound, 2-Amino-4-(methylsulphonyl)-5-nitrophenol, utilizes a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acidifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The method is scalable and can be adapted for preparative separation to isolate impurities. sielc.comsielc.com An isocratic mobile phase, for instance, a mixture of acetonitrile and an acetate (B1210297) buffer, can achieve effective separation. chromatographyonline.com Detection is commonly performed using a UV-Vis detector set at a wavelength corresponding to one of the compound's absorption maxima, such as 275 nm. sielc.com

Below is an example of typical HPLC conditions that could be adapted for the analysis of this compound, based on methods for similar aromatic amines.

ParameterConditionReference
ColumnC18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 5 µm) chromatographyonline.comsci-hub.se
Mobile PhaseAcetonitrile and Water with an acidifier (e.g., Phosphoric Acid or Formic Acid) sielc.comsielc.com
Flow Rate1.0 mL/min pom.go.id
DetectionUV-Vis at an absorption maximum (e.g., 275 nm) sielc.com
Column Temperature40°C pom.go.id

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is suitable for analyzing volatile and thermally stable compounds. However, polar molecules like this compound, which contain amino (-NH2) and hydroxyl (-OH) groups, are non-volatile and may interact with the GC column, leading to poor peak shape and low sensitivity. researchgate.netsigmaaldrich.com Therefore, a derivatization step is essential prior to GC analysis. sigmaaldrich.com

This process involves converting the polar functional groups into less polar, more volatile derivatives. sigmaaldrich.com A common technique is silylation, where active hydrogens are replaced with a nonpolar moiety, such as a tert-butyldimethylsilyl (TBDMS) group, using a reagent like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.com Another approach is the formation of N-ethoxycarbonyl amino acid methyl esters. mdpi.com Once derivatized, the compound can be separated on a nonpolar capillary column (e.g., DB-5MS) and detected by a flame ionization detector (FID) or a mass spectrometer (MS). mdpi.com

Coupled Techniques (e.g., HPLC-MS/MS, GC-MS) for Identification and Quantification

For unambiguous identification and highly sensitive quantification, chromatographic systems are often coupled with mass spectrometry (MS).

HPLC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. This technique is invaluable for analyzing complex samples, as it can distinguish the target analyte from matrix interferences based on its specific mass-to-charge ratio (m/z) and fragmentation pattern. uqam.ca For compounds like nitrophenols, HPLC-MS/MS provides structural information that confirms identity and allows for quantification at very low levels. acs.org

GC-MS is a powerful tool for the analysis of the volatile derivatives of this compound. After separation on the GC column, the derivatives enter the mass spectrometer, where they are ionized, typically by electron impact (EI). mdpi.com The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for confident identification. sigmaaldrich.com Selected Ion Monitoring (SIM) mode can be used for quantitative analysis, offering enhanced sensitivity by monitoring only specific fragment ions of the target analyte. nih.gov Automated GC-MS methods have been developed for the analysis of derivatized amino acids in biological fluids, demonstrating the robustness of this approach. nih.gov

Spectrophotometric Methods for Determination

UV-Visible spectrophotometry is a straightforward and cost-effective method for the quantitative determination of chromophoric compounds like this compound. The analysis is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

A related compound, 2-amino-4-nitrophenol (B125904), exhibits absorption maxima at 224 nm, 262 nm, and 308 nm. sielc.com To perform a quantitative analysis, a calibration curve is first prepared by measuring the absorbance of several standard solutions of known concentrations at a fixed wavelength (λmax). The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. The choice of solvent can influence the absorption spectrum; polar protic solvents like methanol (B129727) and aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) are commonly used. researchgate.net While simple, this method can be susceptible to interference from other absorbing species in the sample matrix. researchgate.net

Sample Preparation and Derivatization Strategies for Analytical Enhancement

Effective sample preparation is critical for accurate and reliable analysis, aiming to isolate the analyte from interfering matrix components and concentrate it to detectable levels.

For aqueous samples, such as industrial effluents, solid-phase extraction (SPE) is a common and effective cleanup and preconcentration technique. chromatographyonline.com Polymeric cartridges can be used to retain the nitrophenol compounds from the sample, which are then eluted with a suitable organic solvent. chromatographyonline.com Other preparation steps for biological samples may include protein precipitation using trichloroacetic acid or perchloric acid, followed by centrifugation or ultrafiltration. creative-proteomics.com

As mentioned for GC analysis, derivatization is a key strategy to enhance analytical performance. It chemically modifies the analyte to improve its volatility, thermal stability, chromatographic behavior, or detectability. actascientific.com

For GC Analysis: Silylation is a common method for compounds with active hydrogens, making them suitable for GC analysis. sigmaaldrich.com

For HPLC Analysis: Pre-column or post-column derivatization can be used to attach a chromophore or fluorophore to the analyte, thereby enhancing its detection by UV-Vis or fluorescence detectors. actascientific.com Reagents such as phenyl isothiocyanate (PITC) or o-phthalaldehyde (B127526) (OPA) are often used for the derivatization of amino groups. actascientific.com

Validation Parameters for Developed Analytical Methods

To ensure that an analytical method is suitable for its intended purpose, it must be validated. Method validation is a process that demonstrates the reliability, accuracy, and precision of the analytical procedure. Key validation parameters are defined by regulatory bodies and guidelines such as the International Conference on Harmonisation (ICH). wjarr.comfda.gov

Linearity: This parameter assesses the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by analyzing a series of standards at different concentrations and determining the correlation coefficient (r²) of the calibration curve, which should ideally be close to 1.0. pom.go.idresearchgate.net

Accuracy: Accuracy refers to the closeness of the test results to the true value. It is often determined through recovery studies by spiking a blank matrix with a known amount of the analyte and calculating the percentage of the analyte recovered. nih.goviosrphr.org

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV) of a series of measurements. pom.go.idnih.gov

Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. nih.govscispace.com

Limit of Quantification (LOQ): The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govscispace.com

The table below presents typical validation results for an HPLC method developed for a similar compound, demonstrating the performance characteristics expected from a validated method.

Validation ParameterTypical Acceptance Criteria / ValueReference
Linearity (r²)≥ 0.999 nih.gov
Accuracy (% Recovery)93.1 - 110.2% nih.gov
Precision (% RSD)1.1 - 8.1% nih.gov
Limit of Detection (LOD)0.03 - 12 µM (Example from GC-MS) nih.gov
Limit of Quantification (LOQ)0.3 - 30 µM (Example from GC-MS) nih.gov

Future Research Directions and Emerging Opportunities

Development of Novel and Efficient Synthetic Routes

The synthesis of substituted nitrophenols often involves multi-step processes that can be resource-intensive and generate significant waste. A key area for future research is the development of more efficient, economical, and environmentally benign synthetic pathways to 2-amino-4-methyl-5-nitrophenol. Current methods for related compounds often rely on classical nitration and reduction reactions. For instance, the synthesis of 2-methyl-5-nitrophenol (B1294729) can start from 2-methyl-5-nitroaniline (B49896), which is diazotized and then hydrolyzed. prepchem.com Similarly, 2-amino-4-nitrophenol (B125904) can be prepared by the partial reduction of 2,4-dinitrophenol (B41442). orgsyn.org

Future research should focus on:

Catalytic Systems: Investigating novel catalysts, including transition metal complexes and nanocatalysts, for regioselective nitration and reduction steps. This could improve yields and reduce the need for harsh reagents like concentrated acids.

Flow Chemistry: Implementing continuous flow reactors for the synthesis. This technology offers enhanced control over reaction parameters (temperature, pressure, and reaction time), leading to improved safety, scalability, and product purity.

Biocatalysis: Exploring enzymatic routes for the synthesis. Enzymes could offer unparalleled selectivity under mild conditions, significantly reducing the environmental footprint of the production process. For example, engineered nitroreductases could be explored for selective reductions.

Rational Design of Derivatives for Targeted Advanced Material Applications

The functional groups of this compound serve as excellent handles for chemical modification, enabling the rational design of derivatives with tailored properties for advanced materials. The amino and hydroxyl groups are particularly amenable to reactions like acylation, alkylation, and diazotization, opening pathways to a wide array of new molecules. google.comsigmaaldrich.com

Emerging opportunities include:

Azo Dyes and Pigments: The amino group can be diazotized and coupled with various aromatic compounds to create novel azo dyes. nih.gov Research could focus on synthesizing dyes with enhanced thermal stability, photostability, and specific color properties for applications in textiles, inks, and optical data storage.

Polymer Science: The compound can be functionalized to create monomers for high-performance polymers. For example, converting the amino and hydroxyl groups into polymerizable moieties could lead to the development of specialty polymers with high thermal resistance, unique optical properties, or chemosensory capabilities.

Pharmaceutical Intermediates: The o-aminophenol structure is a key pharmacophore in many biologically active molecules. sigmaaldrich.com Derivatives could be explored as precursors for novel anticonvulsant, antioxidant, or antimicrobial agents. google.comsigmaaldrich.com

Potential Derivative ClassSynthetic StrategyTarget Application
Novel Azo DyesDiazotization of the amino group followed by coupling reactionHigh-stability pigments, functional inks
Benzoxazole (B165842) DerivativesCyclocondensation with carboxylic acids or their derivativesOrganic light-emitting diodes (OLEDs), fluorescent probes
Schiff Base LigandsCondensation of the amino group with various aldehydesMetal ion sensing, catalysis, antimicrobial agents
Polymer MonomersFunctionalization of amino/hydroxyl groups (e.g., acylation)High-performance polymers, materials for nonlinear optics

In-depth Mechanistic Elucidation of Complex Chemical Reactions

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new ones. The interplay between the electron-donating amino, hydroxyl, and methyl groups and the electron-withdrawing nitro group creates a complex electronic environment that can lead to intricate reaction pathways.

Future mechanistic studies should investigate:

Redox Chemistry: The reduction of the nitro group can proceed through various intermediates, such as nitroso and hydroxylamino species. Detailed electrochemical and spectroscopic studies could elucidate these pathways, enabling precise control over the final product (e.g., selective reduction to an amino group).

Polymerization Mechanisms: If used as a monomer, understanding the kinetics and mechanisms of its polymerization is essential for controlling polymer properties like molecular weight and polydispersity.

Photochemistry: The presence of the nitroaromatic system suggests potential photochemical activity. Research into its behavior under UV-Vis irradiation could uncover novel photoreactions or degradation pathways, which is relevant for material stability and environmental fate.

Strategies for Environmental Remediation and Detoxification

Nitrophenolic compounds are recognized as priority environmental pollutants due to their persistence and toxicity. researchgate.net While data on this compound specifically is scarce, the broader class of nitrophenols has been the subject of extensive remediation research. tidjma.tn Future work should adapt and develop strategies for the removal and detoxification of this compound and its derivatives from industrial wastewater and the environment.

Promising research avenues include:

Advanced Oxidation Processes (AOPs): AOPs, such as Fenton oxidation, ozonation, and photocatalysis, are effective in breaking down the stable aromatic ring of nitrophenols into less harmful substances. tidjma.tn Research could optimize these processes for the specific structure of this compound.

Bioremediation: The use of microorganisms to degrade nitrophenols is an environmentally friendly and cost-effective approach. nih.gov Future studies could involve isolating or engineering microbial strains (e.g., Pseudomonas sp.) capable of utilizing this compound as a carbon or nitrogen source. nih.gov

Adsorption: Developing novel adsorbent materials, such as modified activated carbons, zeolites, or metal-organic frameworks (MOFs), with high selectivity and capacity for capturing nitrophenolic compounds from water is a key research goal. researchgate.net

Remediation StrategyMechanismPotential Advantages
Advanced Oxidation (AOPs)Generation of highly reactive hydroxyl radicals to mineralize the compoundRapid degradation, effective for persistent compounds tidjma.tn
BioremediationMicrobial enzymes break down the aromatic structureCost-effective, environmentally friendly, potential for complete mineralization nih.gov
Activated Carbon AdsorptionPhysisorption onto a high-surface-area materialHigh efficiency, applicable to a wide range of organics tidjma.tn
Electrochemical ReductionConversion of the nitro group to a less toxic amino groupGreen process, potential for value-added product generation mdpi.com

Integration with Supramolecular and Nanoscience Research

The functional groups of this compound make it an attractive building block for supramolecular assemblies and a target for nanoscience applications. Its ability to participate in hydrogen bonding, π-π stacking, and coordination with metal ions can be exploited to create highly ordered structures.

Emerging opportunities in this area include:

Nanosensors: The compound's derivatives could be immobilized on the surface of nanomaterials, such as gold nanoparticles or quantum dots, to create highly sensitive and selective sensors. acs.org The detection of analytes could be signaled by a change in color (colorimetric) or fluorescence (fluorometric).

Self-Assembled Monolayers (SAMs): Designing derivatives that can form SAMs on various substrates (e.g., silicon, gold) could lead to applications in molecular electronics, surface functionalization, and corrosion inhibition.

Nanocatalysis: Using this molecule as a ligand to stabilize metal nanoparticles could yield novel catalysts. The electronic properties of the ligand can tune the catalytic activity and selectivity of the metal nanoparticles for various organic transformations, such as the reduction of other nitrophenols. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.